molecular formula C12H11F2N B1655093 N-(2,2-difluoroethyl)naphthalen-1-amine CAS No. 318-99-0

N-(2,2-difluoroethyl)naphthalen-1-amine

Cat. No.: B1655093
CAS No.: 318-99-0
M. Wt: 207.22
InChI Key: OCMONQGCMFBZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a small molecule belonging to the class of naphthalene derivatives and has a molecular weight of 221.25 g/mol. The compound is characterized by the presence of a difluoroethyl group attached to a naphthalene ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)naphthalen-1-amine typically involves the introduction of the difluoroethyl group to the naphthalene ring. One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group under mild conditions . The reaction conditions often involve the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, which facilitates the coupling of the difluoroethyl group to the amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The scalability of these methods makes them suitable for industrial applications, ensuring consistent yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the difluoroethyl group or the naphthalene ring.

    Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or other substituents on the naphthalene ring are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)naphthalen-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and its role as a bioisostere in drug design.

    Medicine: The compound’s stability and lipophilicity make it a valuable candidate in medicinal chemistry for the development of new pharmaceuticals.

    Industry: Its unique properties are exploited in materials science and agrochemistry, where it is used to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)naphthalen-1-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-difluoroethyl)naphthalen-1-amine include other naphthalene derivatives with different substituents, such as:

  • N-(2-fluoroethyl)naphthalen-1-amine
  • N-(2,2,2-trifluoroethyl)naphthalen-1-amine
  • N-(2-chloroethyl)naphthalen-1-amine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluoroethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and other applications where stability and specific interactions with biological targets are crucial .

Properties

IUPAC Name

N-(2,2-difluoroethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMONQGCMFBZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277760
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318-99-0
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2,2-difluoroethyl)naphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2,2-difluoroethyl)naphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.